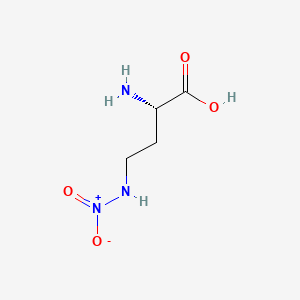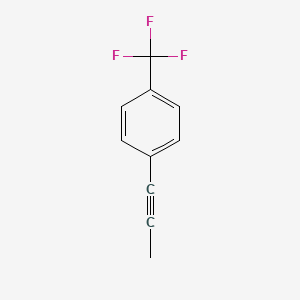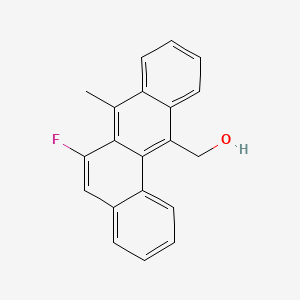
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- is a complex organic compound with the molecular formula C20H15FO. It belongs to the class of polycyclic aromatic hydrocarbons, which are known for their multiple fused aromatic rings. This compound is characterized by the presence of a methanol group at the 12th position, a fluorine atom at the 6th position, and a methyl group at the 7th position on the benz(a)anthracene skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- typically involves multi-step organic reactions. The starting material is often benz(a)anthracene, which undergoes a series of functional group transformations to introduce the methanol, fluorine, and methyl groups at the specified positions. Common reagents used in these reactions include fluorinating agents, methylating agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the methanol group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carboxylic acid, while reduction can produce a fully saturated hydrocarbon .
Scientific Research Applications
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known carcinogens.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to specific proteins and enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the methanol, fluorine, and methyl groups.
7-Methylbenz(a)anthracene: A similar compound with a methyl group at the 7th position but lacking the methanol and fluorine groups.
6-Fluorobenz(a)anthracene: A compound with a fluorine atom at the 6th position but without the methanol and methyl groups.
Uniqueness
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl- is unique due to the specific combination of functional groups attached to the benz(a)anthracene skeleton. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
78971-88-7 |
|---|---|
Molecular Formula |
C20H15FO |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(6-fluoro-7-methylbenzo[a]anthracen-12-yl)methanol |
InChI |
InChI=1S/C20H15FO/c1-12-14-7-4-5-9-16(14)17(11-22)20-15-8-3-2-6-13(15)10-18(21)19(12)20/h2-10,22H,11H2,1H3 |
InChI Key |
OJUGFFADPVBDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


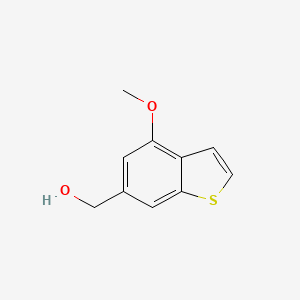
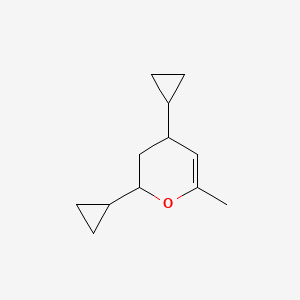
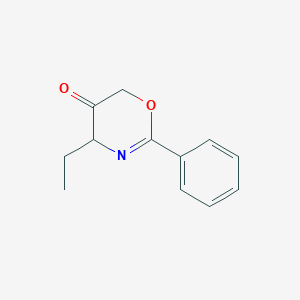
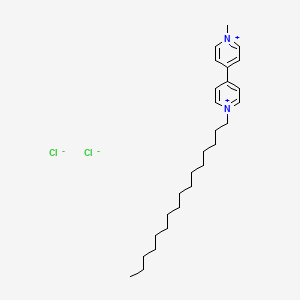
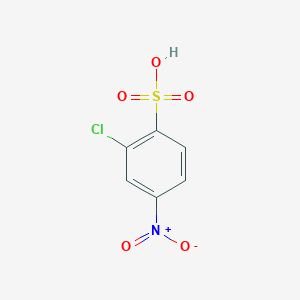
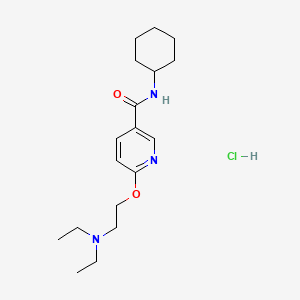
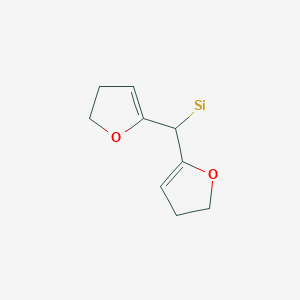
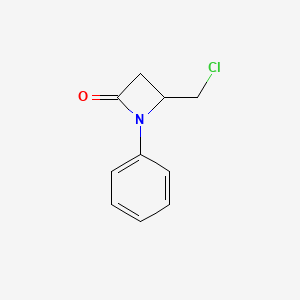
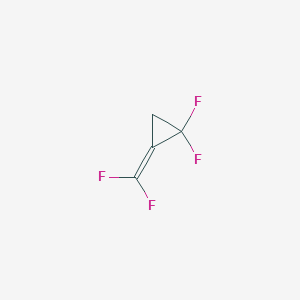
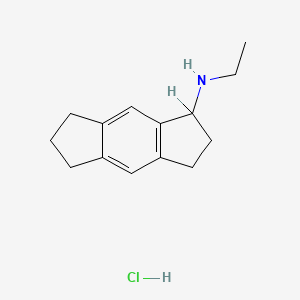

![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
